molecular formula C24H29F2N3O B2828319 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922095-71-4

2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2828319
CAS No.: 922095-71-4
M. Wt: 413.513
InChI Key: XLHNSJBSIZAYCH-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound with the molecular formula C26H32F2N3O and a molecular weight of 440.55 g/mol. This benzamide derivative features a tetrahydroquinoline core, a scaffold recognized in medicinal chemistry for its bioactive properties . The structure integrates a 2,6-difluorobenzamide group connected via an ethyl linker to a 1-methyl-tetrahydroquinoline moiety, which is further substituted at the 2-position with a piperidine ring. This specific architectural motif, incorporating both the tetrahydroquinoline and a tertiary amine from the piperidine, is found in compounds designed for biological screening . The tetrahydroquinoline scaffold is of significant interest in chemical biology and drug discovery. Recent scientific literature highlights that novel tetrahydroquinoline derivatives are being designed and synthesized as potential inhibitors of key biological targets, such as the mTOR protein, for targeted therapy research . The incorporation of fluorinated aryl groups, like the 2,6-difluorobenzamide in this compound, is a common strategy in agrochemical and pharmaceutical development to modulate a compound's reactivity, metabolic stability, and binding affinity . This reagent is intended for use in research and development laboratories as a standard, a building block for further chemical synthesis, or a candidate for phenotypic and target-based screening campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,6-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2N3O/c1-28-12-6-7-17-15-18(10-11-21(17)28)22(29-13-3-2-4-14-29)16-27-24(30)23-19(25)8-5-9-20(23)26/h5,8-11,15,22H,2-4,6-7,12-14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNSJBSIZAYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the tetrahydroquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by a piperidine moiety.

    Attachment of the benzamide group: The final step involves the formation of an amide bond between the amine group of the intermediate and 2,6-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound’s 2,6-difluoro substitution pattern differs from the 2,4-difluoro (diflufenican) or dichloro (etobenzanid) groups in analogs. Fluorine atoms typically enhance metabolic stability and lipophilicity, which may improve bioavailability .

Side Chain Complexity: The tetrahydroquinoline-piperidine side chain introduces steric bulk and nitrogen-rich pharmacophores absent in simpler analogs like diflufenican. This could modulate receptor selectivity or pharmacokinetic properties.

Functional Group Synergy : Unlike sulfentrazone (a sulfonamide), the target retains the benzamide scaffold, which is common in agrochemicals and CNS-targeting drugs.

Research Findings and Hypotheses

While direct data on the target compound are unavailable, inferences can be drawn from structural analogs:

  • Agrochemical Potential: Diflufenican’s herbicidal activity is linked to its trifluoromethylphenoxy group and pyridinecarboxamide moiety. The target’s piperidine group may similarly interact with plant enzymes, though its tetrahydroquinoline core could confer unique binding modes .
  • CNS Applications: Piperidine and tetrahydroquinoline are common in neuroactive compounds (e.g., acetylcholine esterase inhibitors). The fluorine atoms may enhance blood-brain barrier penetration .

Q & A

Q. Q1. What are the optimized synthetic routes for 2,6-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of precursors (e.g., triazolopyridazine core formation) and coupling reactions. Key steps:

  • Core Formation : Cyclization under controlled temperatures (e.g., 80–100°C) using catalysts like Pd(OAc)₂ .
  • Coupling Reactions : Amidation or alkylation steps require anhydrous solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃) to minimize side products .
  • Purification : Column chromatography or recrystallization improves purity (>95%), monitored via HPLC .
    Yield optimization relies on solvent polarity, stoichiometry, and inert atmospheres. For example, excess piperidine derivatives may enhance coupling efficiency .

Q. Q2. What analytical techniques are critical for characterizing the compound’s structure and purity?

Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the benzamide and tetrahydroquinoline moieties. Fluorine atoms (²⁹F NMR) confirm difluoro substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₃H₂₆F₂N₃O) and detects impurities .
  • HPLC : Quantifies purity (>98% for pharmacological assays) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. Q3. How is the compound’s solubility and stability assessed for in vitro studies?

Methodological Answer :

  • Solubility : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via shake-flask method. Low aqueous solubility (<10 µM) may require formulation with cyclodextrins .
  • Stability : Incubate at 37°C in PBS or serum, sampling at intervals (0–48 hrs). LC-MS monitors degradation products (e.g., hydrolysis of amide bonds) .

Advanced Research Questions

Q. Q4. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding to targets (e.g., kinases or GPCRs). The piperidine and tetrahydroquinoline groups often occupy hydrophobic pockets .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity. Fluorine’s electronegativity enhances target affinity .
  • Reaction Path Search : ICReDD’s quantum chemical calculations predict feasible reaction pathways, reducing trial-and-error synthesis .

Q. Q5. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?

Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Off-Target Screening : Use panels (e.g., Eurofins SafetyScreen) to identify unintended interactions (e.g., CYP450 inhibition) that skew results .
  • Meta-Analysis : Aggregate data from orthogonal assays (e.g., SPR for binding vs. cell viability for efficacy) to validate target engagement .

Q. Q6. How can factorial design optimize reaction conditions for scaling synthesis?

Methodological Answer :

  • DOE (Design of Experiments) : Apply 2^k factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example:

    FactorLow LevelHigh Level
    Temp70°C90°C
    Catalyst5 mol%10 mol%
    SolventTHFDMF
  • Response Surface Methodology (RSM) : Models non-linear interactions to identify optimal conditions (e.g., 85°C, 8 mol% catalyst, THF:DMF 3:1) .

Q. Q7. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer :

  • Chemical Proteomics : Use photoaffinity labeling with LC-MS/MS to map protein targets in cell lysates .
  • Metabolomics : Track downstream metabolic changes via ¹H-NMR or GC-MS after treatment .
  • Cryo-EM : Resolve compound-bound target structures (e.g., membrane receptors) at near-atomic resolution .

Data Contradiction Analysis

Q. Q8. How to address discrepancies in reported binding affinities across different studies?

Methodological Answer :

  • Buffer Conditions : Compare assay pH and ionic strength; e.g., Tris buffer may chelate metal cofactors vs. HEPES .
  • Ligand Purity : Re-test batches with NMR/HPLC to rule out impurities .
  • Binding Assay Type : SPR (real-time kinetics) vs. ITC (thermodynamics) may yield divergent Kd values due to measurement principles .

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